molecular formula C14H11BrFNO B2867975 4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol CAS No. 1232817-85-4

4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol

Cat. No.: B2867975
CAS No.: 1232817-85-4
M. Wt: 308.15
InChI Key: ZLKIYGXFPWYUEO-CAOOACKPSA-N
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Scientific Research Applications

4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol typically involves the reaction of 4-bromophenol with 2-fluoro-4-methylbenzaldehyde under specific conditions to form the imine linkage. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenol derivatives .

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as proteins or enzymes. The imine group in the compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function. This interaction is crucial for studying protein dynamics and functions in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol is unique due to its combination of bromine, fluorine, and imine functionalities. This unique structure allows it to interact with a broader range of molecular targets compared to its similar compounds, making it a versatile tool in proteomics research .

Properties

IUPAC Name

4-bromo-2-[(2-fluoro-4-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKIYGXFPWYUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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